6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride
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Description
The compound “6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride” is a complex organic molecule. It appears to be a derivative of piperazine, a six-membered ring with two nitrogen atoms1. Piperazine derivatives are a broad class of chemical compounds, many with important pharmacological properties1. However, specific information about this compound is not readily available in the literature.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the addition of the benzyl group and the methoxyphenol group. However, specific synthesis methods for this compound are not readily available in the literature.Molecular Structure Analysis
The molecular structure of this compound would be expected to include a piperazine ring, a benzyl group, and a methoxyphenol group. The exact arrangement of these groups would depend on the specific synthesis method used. However, detailed structural analysis is not available in the literature.Chemical Reactions Analysis
As an organic compound, “6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride” would be expected to undergo a variety of chemical reactions. These could include reactions with acids or bases, oxidation or reduction reactions, and various types of substitution reactions. However, specific reaction data for this compound is not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride” would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals. However, specific property data for this compound is not readily available in the literature.Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, it should be handled with care to avoid exposure. However, specific safety data for this compound is not readily available in the literature2.
Future Directions
The future directions for research on this compound could include studies to determine its physical and chemical properties, its mechanism of action, and its potential uses. It could also include the development of new synthesis methods. However, without more specific information about this compound, it is difficult to predict what these future directions might be.
properties
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2,3-dimethoxyphenol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.2ClH/c1-24-18-9-8-17(19(23)20(18)25-2)15-22-12-10-21(11-13-22)14-16-6-4-3-5-7-16;;/h3-9,23H,10-15H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHSTNTYZXUBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride |
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